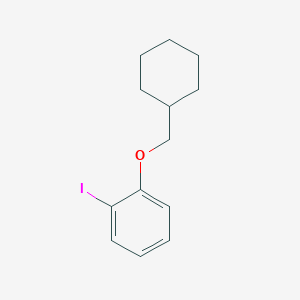
1-(Cyclohexylmethoxy)-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclohexylmethoxy group
準備方法
The synthesis of 1-(Cyclohexylmethoxy)-2-iodobenzene can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base. For this compound, the phenol derivative would be 2-iodophenol, and the alkyl halide would be cyclohexylmethyl chloride. The reaction typically occurs under basic conditions, such as using sodium hydride (NaH) or potassium hydride (KH) as the base .
化学反応の分析
1-(Cyclohexylmethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
科学的研究の応用
1-(Cyclohexylmethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(Cyclohexylmethoxy)-2-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclohexylmethoxy group undergoes changes in its oxidation state, leading to the formation of different products.
類似化合物との比較
1-(Cyclohexylmethoxy)-2-iodobenzene can be compared to other similar compounds, such as:
1-(Cyclohexylmethoxy)-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine in substitution reactions.
1-(Cyclohexylmethoxy)-2-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine and iodine.
1-(Cyclohexylmethoxy)-2-fluorobenzene: Fluorine is the least reactive halogen in substitution reactions but can significantly affect the compound’s properties due to its high electronegativity.
The uniqueness of this compound lies in the reactivity of the iodine atom, which makes it a versatile intermediate for various chemical transformations.
生物活性
1-(Cyclohexylmethoxy)-2-iodobenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexylmethoxy group and an iodine atom attached to a benzene ring, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.
- Molecular Formula : C12H15IO
- Molecular Weight : 304.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom can enhance the compound’s reactivity, while the cyclohexylmethoxy group may improve lipophilicity, facilitating membrane permeability and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with iodine substituents have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of halogen atoms is often associated with enhanced antimicrobial activity.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of halogenated aromatic compounds found that derivatives of iodobenzene exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of aromatic compounds revealed that iodo-substituted benzene derivatives demonstrated potent activity against Gram-positive bacteria. The study highlighted the potential for these compounds to serve as lead structures for developing new antibiotics.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
1-(cyclohexylmethoxy)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLMWUAKKINHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














